1-(2,4-Difluorophenyl)-3-(3,5-dimethoxyphenyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(3,5-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(3,5-dimethoxyphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 3,5-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(3,5-dimethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(3,5-dimethoxyphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(3,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-phenylurea
- 1-(3,5-Dimethoxyphenyl)-3-phenylurea
- 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)urea
Uniqueness
1-(2,4-Difluorophenyl)-3-(3,5-dimethoxyphenyl)urea is unique due to the presence of both fluorine and methoxy substituents on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c1-21-11-6-10(7-12(8-11)22-2)18-15(20)19-14-4-3-9(16)5-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVWPWASOSLGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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